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Compound of Interest

Compound Name: (3-Chloropyridin-2-yl)methanol

Cat. No.: B151493 Get Quote

Technical Guide: (3-Chloropyridin-2-yl)methanol
(CAS 60588-81-0)
For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Chloropyridin-2-yl)methanol, with CAS number 60588-81-0, is a halogenated pyridine

derivative. This class of compounds is of significant interest in medicinal chemistry and drug

discovery due to the versatile reactivity of the pyridine ring and the influence of halogen

substituents on the physicochemical properties of molecules. Pyridine scaffolds are integral

components of numerous pharmaceuticals, and chlorinated derivatives often serve as key

intermediates in the synthesis of complex molecular architectures. This technical guide

provides a summary of the available characterization data, a plausible synthetic protocol, and

an overview of its potential applications.

Chemical and Physical Properties
The physicochemical properties of (3-Chloropyridin-2-yl)methanol are crucial for its handling,

reaction setup, and potential formulation. The data presented below is a combination of

information from various chemical suppliers and predicted values.
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Property Value

CAS Number 60588-81-0

Molecular Formula C₆H₆ClNO

Molecular Weight 143.57 g/mol

IUPAC Name (3-chloropyridin-2-yl)methanol

Synonyms
3-Chloro-2-pyridinemethanol, (3-Chloro-2-

pyridyl)methanol

Appearance White to off-white solid (typical)

Boiling Point 234.9 ± 25.0 °C (Predicted)

Density 1.324 ± 0.06 g/cm³ (Predicted)

Purity Typically available in 95% to ≥98% purity

Storage Temperature 2-8 °C, under an inert atmosphere

Spectroscopic Characterization (Predicted and
Analog-Based)
Direct experimental spectra for (3-Chloropyridin-2-yl)methanol are not widely available in the

public domain. The following data is based on predictions and comparison with structurally

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.

The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine

atom and the nitrogen atom in the pyridine ring. A broad singlet for the hydroxyl proton would

also be expected, the position of which is dependent on concentration and solvent.

Aromatic Protons (3H): Expected in the range of δ 7.0-8.5 ppm.
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Methylene Protons (-CH₂OH, 2H): Expected as a singlet or a doublet (if coupled to the

hydroxyl proton) around δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH, 1H): A broad singlet, variable position.

¹³C NMR (Predicted): The carbon-13 NMR spectrum would show six distinct signals

corresponding to the six carbon atoms in the molecule.

Aromatic Carbons: Five signals expected in the aromatic region (δ 120-150 ppm). The

carbon bearing the chlorine atom would be significantly affected.

Methylene Carbon (-CH₂OH): Expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the functional groups

present in the molecule.

Wavenumber (cm⁻¹) Vibration Type

3400-3200 (broad) O-H stretch (hydroxyl group)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic -CH₂)

~1600, ~1470 C=C and C=N stretching (pyridine ring)

~1050 C-O stretch (primary alcohol)

~800-700 C-Cl stretch

Mass Spectrometry (MS)
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z

143 and an M+2 peak at m/z 145 with a ratio of approximately 3:1, which is characteristic of

the presence of a single chlorine atom.

Major Fragmentation Pathways:
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Loss of a hydrogen atom to give a peak at m/z 142.

Loss of the hydroxyl radical (•OH) to give a peak at m/z 126.

Loss of the hydroxymethyl radical (•CH₂OH) to give a peak at m/z 112.

Cleavage of the C-C bond between the pyridine ring and the methanol group.

Experimental Protocols
Plausible Synthesis Route: Reduction of 3-
Chloropyridine-2-carboxylic acid
A common method for the synthesis of pyridyl methanols is the reduction of the corresponding

carboxylic acid.

Reaction Scheme:

Materials:

3-Chloropyridine-2-carboxylic acid

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

Anhydrous tetrahydrofuran (THF) or diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Procedure:

A solution of 3-Chloropyridine-2-carboxylic acid in anhydrous THF is added dropwise to a

stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g.,

nitrogen or argon).
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The reaction mixture is then allowed to warm to room temperature and stirred for several

hours until the reaction is complete (monitored by TLC).

The reaction is carefully quenched by the sequential dropwise addition of water, followed by

15% aqueous sodium hydroxide, and then more water.

The resulting precipitate is filtered off and washed with THF.

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed

under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with

water. All manipulations should be carried out under a strictly anhydrous and inert atmosphere

by trained personnel.

Role in Drug Discovery and Development
While specific signaling pathways involving (3-Chloropyridin-2-yl)methanol are not

documented, its utility lies in its role as a versatile building block in the synthesis of more

complex, biologically active molecules. The pyridine ring is a common feature in many

approved drugs, and the chloro and hydroxymethyl groups offer handles for further chemical

modifications.

The following diagram illustrates a general workflow where a building block like (3-
Chloropyridin-2-yl)methanol can be utilized in a drug discovery program.
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A generalized workflow for the role of a chemical building block in drug discovery.

Safety and Handling
(3-Chloropyridin-2-yl)methanol should be handled with appropriate safety precautions in a

laboratory setting.

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious

eye irritation.

Precautionary Statements:

Wear protective gloves, eye protection, and face protection.

Wash skin thoroughly after handling.

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

If on skin: Wash with plenty of soap and water.

Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date

safety information.

Conclusion
(3-Chloropyridin-2-yl)methanol is a valuable chemical intermediate with potential applications

in organic synthesis and medicinal chemistry. While detailed experimental characterization data

is not readily available in the public domain, its properties can be reasonably predicted based

on its structure and data from analogous compounds. The synthetic route outlined provides a

plausible method for its preparation. As with any chemical reagent, it should be handled with

appropriate safety measures. The continued exploration of pyridine derivatives in drug

discovery suggests that building blocks like (3-Chloropyridin-2-yl)methanol will remain

relevant to the research and development community.
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[https://www.benchchem.com/product/b151493#3-chloropyridin-2-yl-methanol-cas-number-
60588-81-0-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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